molecular formula C12H8Cl2N2O4S B11023813 4-chloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide

4-chloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide

Cat. No.: B11023813
M. Wt: 347.2 g/mol
InChI Key: XFFXEHGHHLPKGP-UHFFFAOYSA-N
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Description

4-chloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H8Cl2N2O4S It is a sulfonamide derivative, characterized by the presence of both chloro and nitro substituents on the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chloro-5-nitroaniline. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chlorobenzenesulfonyl chloride+2-chloro-5-nitroanilineThis compound+HCl\text{4-chlorobenzenesulfonyl chloride} + \text{2-chloro-5-nitroaniline} \rightarrow \text{this compound} + \text{HCl} 4-chlorobenzenesulfonyl chloride+2-chloro-5-nitroaniline→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, solvent recovery and recycling are often implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like iron powder in acetic acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Reduction: The primary product is 4-chloro-N-(2-chloro-5-aminophenyl)benzenesulfonamide.

    Oxidation: Products vary based on the specific conditions but may include sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various functionalized compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial agent. Sulfonamide derivatives are known for their antibacterial properties, and modifications to the aromatic rings can enhance activity against specific bacterial strains.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and polymers. Its stability and reactivity make it suitable for incorporation into materials with specific properties.

Mechanism of Action

The mechanism by which 4-chloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide exerts its effects, particularly in biological systems, involves the inhibition of enzyme activity. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide is unique due to the specific positioning of the chloro and nitro groups, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and antimicrobial properties, making it suitable for specific applications where these characteristics are advantageous.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C12H8Cl2N2O4S

Molecular Weight

347.2 g/mol

IUPAC Name

4-chloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8Cl2N2O4S/c13-8-1-4-10(5-2-8)21(19,20)15-12-7-9(16(17)18)3-6-11(12)14/h1-7,15H

InChI Key

XFFXEHGHHLPKGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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